3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-10-5-3-4-9(8-10)13(20)18-15-17-12-7-2-1-6-11(12)14(21)19-15/h3-5,8H,1-2,6-7H2,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJDHIXVXOFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Benzoxazinone Intermediate
The hexahydroquinazolinone core is synthesized through a modified Grimmel synthesis, beginning with cyclohexane-1,2-diamine. Reaction with 3-chlorobenzoyl chloride in dichloromethane forms a diamide intermediate, which undergoes cyclization using phosphorus trichloride (PCl₃) as a dehydrating agent. This step yields 4-oxo-3,4,5,6,7,8-hexahydroquinazoline (Figure 1).
Key Conditions :
- Solvent : Anhydrous dichloromethane
- Catalyst : PCl₃ (2.5 equiv)
- Temperature : Reflux (40°C)
- Yield : 68–72%
Amidation at the C2 Position
The free amine at position 2 of the hexahydroquinazolinone core reacts with 3-chlorobenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This one-pot amidation achieves 83–87% yield, with purity confirmed by HPLC.
Multicomponent Ugi Reaction Approach
Assembly of the Quinazolinone Skeleton
A bifurcated Ugi four-component reaction (Ugi-4CR) constructs the polycyclic framework. Cyclohexanecarboxaldehyde, 3-chlorobenzamide, tert-butyl isocyanide, and ammonium acetate react in methanol at 60°C. The reaction proceeds via imine formation, followed by cyclization to generate the hexahydroquinazolinone core (Table 1).
Optimized Parameters :
- Molar Ratio : 1:1:1:1.2 (aldehyde:amide:isocyanide:ammonium acetate)
- Reaction Time : 24 hours
- Yield : 58%
Post-Modification via Reductive Amination
The tert-butyl protecting group is removed using trifluoroacetic acid (TFA), exposing the secondary amine for subsequent amidation with 3-chlorobenzoic acid under EDCl/HOBt coupling conditions.
Palladium-Catalyzed Cross-Coupling and Cyclization
Sonogashira Coupling for Ring Functionalization
This method adapts palladium-catalyzed cross-coupling to introduce alkyne spacers. Cyclohexenone-derived iodobenzamide undergoes Sonogashira coupling with 3-chlorophenylacetylene, followed by acid-mediated cycloisomerization (H₂SO₄, 80°C) to form the quinazolinone ring.
Critical Observations :
- Electron-withdrawing groups (e.g., Cl) reduce coupling efficiency by 15–20% compared to electron-donating substituents.
- Yield Range : 45–62%
Oxidative Cyclization Using H₂O₂ and DMSO
One-Pot Synthesis from 2-Amino-N-Cyclohexylbenzamide
Inspired by H₂O₂-mediated protocols, 2-amino-N-cyclohexylbenzamide reacts with dimethyl sulfoxide (DMSO) under oxidative conditions. H₂O₂ facilitates dehydrogenation, forming the quinazolinone ring, while DMSO acts as a carbon source. The 3-chlorobenzamide group is introduced via post-synthetic amidation.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Wang resin-functionalized 4-oxo-hexahydroquinazolinylamine undergoes on-resin amidation with 3-chlorobenzoic acid using PyBOP as the coupling agent. Cleavage with TFA/H₂O (95:5) releases the final product with >90% purity.
Scalability :
- Batch Size : Up to 500 g with consistent yields (76–81%).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | PCl₃-mediated cyclization | 72 | 98 | High |
| Ugi-4CR | Multicomponent assembly | 58 | 95 | Moderate |
| Palladium Catalysis | Sonogashira coupling | 62 | 97 | Low |
| H₂O₂/DMSO Oxidation | Oxidative cyclization | 74 | 99 | High |
| Solid-Phase Synthesis | On-resin amidation | 81 | 90 | Very High |
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of N-(4-oxo-hexahydroquinazolinyl)benzenecarboxamide derivatives. Below is a comparative overview:
Biological Activity
3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a synthetic compound belonging to the quinazolinone class. Its unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- CAS Number : 338416-29-8
The compound features a chloro substituent and a quinazolinone core that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors involved in various biochemical pathways. For instance:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as kinases and proteases, which are crucial in cell signaling and regulation.
- Receptor Binding : It binds to specific receptors that modulate cellular responses, influencing processes such as apoptosis and inflammation.
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound inhibits the proliferation of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanistic Insights : It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using models of inflammation have demonstrated reduced edema and inflammatory markers upon treatment with this compound .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains:
- Bacterial Assays : It shows efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with other quinazolinone derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-hydroxyquinazoline | Structure | Anticancer |
| 2-methylquinazolinone | Structure | Antimicrobial |
| 6-chloroquinazoline | Structure | Anti-inflammatory |
The presence of the chloro group in 3-chloro-N-(4-oxo...) significantly enhances its interaction with biological targets compared to other derivatives.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in MCF-7 cells via mitochondrial pathways (Source: Journal of Medicinal Chemistry).
-
Anti-inflammatory Study :
- Research conducted on animal models indicated that treatment with the compound significantly reduced paw edema in carrageenan-induced inflammation models (Source: European Journal of Pharmacology).
-
Antimicrobial Evaluation :
- A recent paper highlighted the effectiveness of this compound against multi-drug resistant bacterial strains in vitro (Source: International Journal of Antimicrobial Agents).
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzoyl chlorides and amino-quinazolinone precursors. For example:
- Step 1: React 4-oxo-3,4,5,6,7,8-hexahydroquinazoline with 3-chlorobenzoyl chloride in anhydrous ethanol under reflux (70–80°C) for 6–8 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve yields of 45–70% .
Key Variables: - Solvent Choice: Ethanol or DMF improves solubility of intermediates .
- Temperature: Higher temperatures (>100°C) risk decomposition; controlled reflux (~80°C) optimizes cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- 1H/13C NMR:
- IR Spectroscopy:
- HRMS:
| Technique | Key Peaks/Data Points | Purpose |
|---|---|---|
| 1H NMR | δ 10.7 (NH), 2.8–1.2 (aliphatics) | Confirm NH and ring saturation |
| IR | 1680 cm⁻¹ (C=O) | Validate carbonyl groups |
| HRMS | m/z 319.0718 | Confirm molecular formula |
Q. How does the compound’s crystal structure influence its physicochemical properties?
Methodological Answer: Single-crystal X-ray diffraction reveals:
- Orthorhombic System (P2₁2₁2₁): Unit cell parameters a = 6.017 Å, b = 15.312 Å, c = 18.149 Å .
- Hydrogen Bonding: Intramolecular N–H···O bonds stabilize the hexahydroquinazoline ring, enhancing thermal stability (melting point >200°C) .
- Packing Diagram: Planar aromatic regions facilitate π-π stacking, influencing solubility in polar solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Substitution Strategy:
- Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioactivity .
- Modify the hexahydroquinazoline core to introduce sp³ hybridized carbons for improved metabolic stability .
- In Vitro Assays:
- Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibition profiles .
- Use cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. What computational methods are recommended for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Dock the compound into ATP-binding pockets (e.g., PDB ID: 1M17) to assess binding affinity (ΔG < -8 kcal/mol indicates strong interaction) .
- QSAR Modeling:
- Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .
- MD Simulations (GROMACS):
- Simulate ligand-protein complexes for 100 ns to evaluate stability (RMSD < 2 Å) .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation:
- Alternative Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
